molecular formula C11H14N2 B130797 2-Methyltryptamine CAS No. 2731-06-8

2-Methyltryptamine

Cat. No.: B130797
CAS No.: 2731-06-8
M. Wt: 174.24 g/mol
InChI Key: CPVSLHQIPGTMLH-UHFFFAOYSA-N
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Description

2-Methyltryptamine is a substituted tryptamine, a class of compounds known for their structural similarity to the neurotransmitter serotonin. This compound features an indole ring structure with a methyl group attached to the second carbon of the tryptamine backbone. Tryptamines, including this compound, are known for their psychoactive properties and have been studied for their potential effects on the central nervous system .

Mechanism of Action

Target of Action

2-Methyltryptamine, also known as “2-(2-methyl-1H-indol-3-yl)ethanamine”, is a member of the substituted tryptamine chemical class . The primary targets of this compound are likely to be similar to those of other tryptamines, which primarily act as agonists of the 5-HT2A receptor . This receptor is a subtype of the serotonin receptor, which plays a key role in the function of the central nervous system and the regulation of mood .

Mode of Action

It is believed to interact with its targets, primarily the 5-ht2a receptor, resulting in altered perceptions and potentially producing profound changes in sensory perception, mood, and thought . The compound’s stimulant activity on the central nervous system appears to result from its structural similarity to indole-based psychedelics .

Biochemical Pathways

The biosynthesis of this compound in the human body is believed to occur from tryptamine by certain N-methyltransferase enzymes . The biosynthesis and metabolism of DMT, a related tryptamine, have been studied in detail . It is suggested that similar enzymes and pathways may be involved in the biosynthesis and metabolism of this compound .

Pharmacokinetics

Based on the pharmacokinetics of dmt, a related tryptamine, it can be inferred that this compound is likely to be rapidly cleared from the body . . Similar properties may be expected for this compound.

Result of Action

It is known that tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are likely to be the result of the compound’s interaction with its primary targets, particularly the 5-HT2A receptor .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the method of administration . .

Biochemical Analysis

Biochemical Properties

For instance, N,N-dimethyltryptamine (DMT), a related tryptamine, is known to interact with monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes

Cellular Effects

It is known that related tryptamines can produce profound changes in sensory perception, mood, and thought in humans . These effects are believed to be mediated primarily through agonist actions at the 5-HT2A receptor

Molecular Mechanism

Related tryptamines are known to act primarily as agonists of the 5-HT2A receptor . They may also interact with other receptors and transporters, leading to changes in gene expression and enzyme activity

Temporal Effects in Laboratory Settings

Related tryptamines such as DMT are known to have rapid onset and short duration of action

Dosage Effects in Animal Models

The effects of different dosages of 2-Methyltryptamine in animal models are not well studied. Related tryptamines such as DMT have been studied in animal models, and their effects are known to vary with dosage

Metabolic Pathways

Related tryptamines such as DMT are known to be metabolized by enzymes such as MAO and CYP

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. Related tryptamines such as DMT are known to be rapidly distributed throughout the body

Subcellular Localization

Computational methods have been developed to predict the subcellular localization of proteins based on their sequence . These methods could potentially be adapted to predict the subcellular localization of small molecules like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltryptamine typically involves the alkylation of tryptamine. One common method is the reaction of tryptamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyltryptamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • N-Methyltryptamine
  • 5-Methoxy-N,N-dimethyltryptamine
  • Psilocybin
  • Lysergic acid diethylamide

Comparison: 2-Methyltryptamine is unique in its specific substitution pattern, which influences its binding affinity and selectivity for serotonin receptors. Compared to N-Methyltryptamine, this compound has a methyl group at the second carbon, which can affect its pharmacokinetics and metabolic stability. Unlike 5-Methoxy-N,N-dimethyltryptamine and psilocybin, which have additional methoxy or phosphoryloxy groups, this compound is simpler in structure but still retains significant psychoactive properties .

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVSLHQIPGTMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181755
Record name 2-Methyl-1H-indole-3-ethylamine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2731-06-8
Record name 2-Methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2731-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-3-ethylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002731068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1H-indole-3-ethylamine
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Record name 2-methyl-1H-indole-3-ethylamine
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Synthesis routes and methods I

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF (1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 minutes. The mixture is stirred at room temperature for 30 minutes and then maintained at reflux for 3 hours. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture is treated with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 hour the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 equiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 hours, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
17 mL
Type
reactant
Reaction Step Four
Name
Quantity
51 mL
Type
solvent
Reaction Step Four
Name
Quantity
17 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (S)-2-(1H-Indol-3-yl)-1-methylethylamine (0.43 g, 2.5 mmol) and di-t-butyl dicarbonate (0.60 g, 2.75 mmol) in acetone is treated dropwise with aqueous K2CO3 (3.5 g, 25 mmol) at OC, allowed to warm to room temperature for 16 h, concentrated to an aqueous residue and extracted with EtOAc. The extracts are combined, dried over MgSO4 and concentrated in vacuo to dryness. This residue is chromatographed (silica gel, 10%–50% EtOAc in hexanes as gradient eluent) to give the protected ®-2-methyl tryptamine. A mixture of the protected tryptamine (0.17 g, 0.62 mmol) and 6-chloroimidazo[2,1-b]thiazole-5-sulfonyl chloride (0.16 g, 0.62 mmol) in THF is treated with potassium t-butoxide (77 mg, 0.68 mmol) at room temperature, stirred for 1H, poured into saturated NaHCO3 and extracted with EtOAc. The extracts are combined, dried over Na2SO4 and concentrated in vacuo. The resultant residue is dispersed in THF and 4N HCl in dioxane, stirred for 16 h, concentrated in vacuo and purified by HPLC1 to afford the title product as a beige solid, 0.62 mg (35% yield), identified by NMR and mass spectral analyses. 1HPLC conditions: Hewlett Packard 1100 HPLC system; Waters Xterra C18, 2 mm×30 mm ID, 3 uM column; 5 uL injection; Solvent A: 0.02% TFA/water; Solvent B: 0.02% TFA/acetonitrile; Gradient: Time 0: 95% A; 0.2 min: 95% A; 3 min: 5% A; Flow rate 1.2 mL/min; Detection: 254 nm DAD.
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of LiAlH4 (17 g, 445 mmol) in dry THF(1000 mL) is cooled to 0° C. and 2-methylindole-3-glyoxylamide (30 g, 148 mmol) is added in portions over 30 min. The mixture is stirred at room temperature for 30 min. and then maintained at reflux for 3 h. The reaction is cooled to 0° C. and treated with H2O (17 ml), 15% NaOH (aq., 17 ml) and H2O (51 ml). The mixture with MgSO4, filtered and the filtrate evaporated to give 2-methyltryptamine which is dissolved in MeOH. Methyl 4-formylcinnamate (16.9 g, 88.8 mmol) is added to the solution, followed by NaBH3CN (8.4 g) and AcOH (1 equiv.). After 1 h the reaction is diluted with NaHCO3 (aq.) and extracted with EtOAc. The organic extracts are dried (MgSO4), filtered and evaporated. The residue is purified by chromatography to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester. The ester is dissolved in MeOH, 1.0 M HCl/dioxane (1-1.5 eqiv.) is added followed by Et2O. The resulting precipitate is filtered and the solid washed with Et2O and dried thoroughly to give 3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl}-phenyl)-(2E)-2-propenoic acid methyl ester hydrochloride. 1.0 M NaOH (aq., 85 mL) is added to an ice cold solution of the methyl ester hydrochloride (14.9 g, 38.6 mmol) and HONH2 (50% aq. solution, 24.0 mL, ca. 391.2 mmol). After 6 h, the ice cold solution is diluted with H2O and NH4Cl (aq., 0.86 M, 100 mL). The resulting precipitate is filtered, washed with H2O and dried to afford N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)-ethyl]-amino]methyl]phenyl]-2E-2-propenamide (m/z 350 [MH+]).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
51 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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